DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-
CAS No.: 2058-53-9
Cat. No.: VC0523922
Molecular Formula: C18H22N3O5P
Molecular Weight: 293.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2058-53-9 |
|---|---|
| Molecular Formula | C18H22N3O5P |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
| Standard InChI | InChI=1S/C18H19N3O/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3 |
| Standard InChI Key | KVBOMHSLUSQZLI-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42 |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- consists of a central oxazepine ring fused to two benzene rings, with a 4-methylpiperazinyl group attached at the 11-position. The IUPAC name, 6-(4-methylpiperazin-1-yl)benzo[b] benzoxazepine, reflects this substitution pattern . Key structural identifiers include:
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InChI:
InChI=1S/C18H19N3O/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3 -
InChIKey:
DHRIRNHMKXDGPC-UHFFFAOYSA-N
The compound exists as a pale-yellow crystalline solid with limited water solubility but moderate solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) . Its melting point is reported at 68–69°C, and it exhibits a pepper-like odor in pure form . Stability studies indicate that the compound persists in environmental matrices, particularly when adsorbed onto surfaces like clothing .
Synthesis and Chemical Reactivity
Synthetic Methodologies
The synthesis of DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- involves multi-step strategies leveraging cyclocondensation and nucleophilic aromatic substitution (SNAr). A notable approach employs the Ugi four-component reaction (U-4CR) followed by microwave-assisted intramolecular SNAr :
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U-4CR Step: Reacting 2-aminophenols with 2-chloro-5-nitrobenzaldehyde, 2-bromobenzoic acids, and cyclohexyl isocyanide in methanol under Mg(ClO₄)₂ catalysis yields linear Ugi products.
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SNAr Step: Treating the Ugi adducts with aqueous K₂CO₃ under microwave irradiation (120°C, 10 min) facilitates cyclization to form the tricyclic dibenzoxazepine core .
Alternative routes include Beckmann rearrangements of xanthone oximes using phosphorus halides, as described in patent literature . These methods highlight the compound’s synthetic versatility, enabling modifications at the 2- and 11-positions for structure-activity relationship (SAR) studies.
Reactivity and Functionalization
The electron-deficient oxazepine ring participates in electrophilic substitutions, particularly at the 2- and 3-positions. For example, nitration followed by reduction and diazotization introduces cyano or ethoxycarbonyl groups, expanding derivative libraries . Such functionalizations are critical for tuning pharmacological properties, as seen in anticancer analogs bearing methylsulfonyl or nitro substituents .
Pharmacological Profile and Mechanism of Action
Target Engagement
DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a nociceptor involved in pain and inflammatory signaling . Activation of TRPA1 induces calcium influx, triggering downstream pathways that mediate sensory irritation, including:
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Inflammatory Hyperalgesia: Enhanced pain sensitivity via pro-inflammatory mediator release.
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Lachrymation and Respiratory Distress: Activation of ocular and respiratory TRPA1 receptors causes tearing, blepharospasm, and bronchoconstriction .
Neurotransmitter Modulation
The 4-methylpiperazine moiety facilitates interactions with dopamine (D2) and serotonin (5-HT2A) receptors, implicating the compound in central nervous system (CNS) modulation . Preclinical studies report antipsychotic-like effects in rodent models, though clinical data remain sparse .
Applications in Scientific Research
Incapacitating Agents
As CR gas, the parent dibenzoxazepine (without the piperazinyl group) is utilized in riot control for its rapid-onset irritant effects . Structural analogs like DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- are explored for enhanced potency and selectivity .
Anticancer Drug Development
Derivatives bearing sulfonyl or nitro groups exhibit antiproliferative activity against K562 (leukemia), Colo-205 (colon cancer), and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 20–40 μM . Mechanistic studies link this activity to sirtuin inhibition, a protein family regulating apoptosis and DNA repair .
Comparative Analysis with Structural Analogs
The 4-methylpiperazinyl substitution distinguishes this compound from other dibenzoxazepine isomers:
This comparative analysis underscores the pharmacological diversification achievable through strategic substituent modifications .
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